Cas no 50530-06-8 (6-Bromohexanoic Acid Sodium Salt)

6-ブロモヘキサン酸ナトリウム塩(6-Bromohexanoic Acid Sodium Salt)は、有機合成や医薬品中間体として重要な化合物です。分子式C6H10BrO2Naで表され、カルボキシル基とブロモ基を有するため、官能基変換やカップリング反応に利用されます。水溶性が高く、反応条件の制御が容易な点が特徴です。特に、ペプチド修飾や高分子材料の合成において、効率的な架橋剤としての応用が期待されます。高い純度と安定性を備えており、実験室から工業スケールまで幅広く使用可能です。

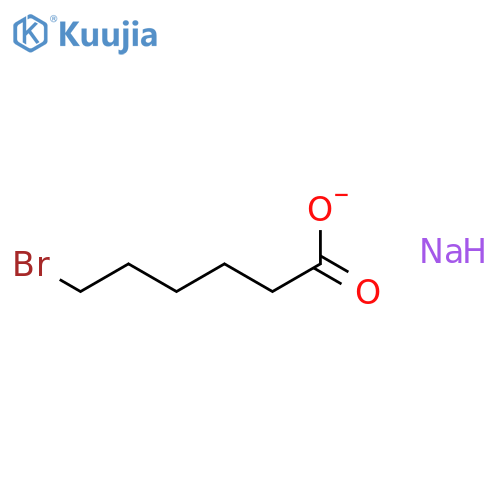

50530-06-8 structure

商品名:6-Bromohexanoic Acid Sodium Salt

6-Bromohexanoic Acid Sodium Salt 化学的及び物理的性質

名前と識別子

-

- Hexanoic acid, 6-bromo-, sodium salt

- 50530-06-8

- UWHWTUHOJMSSBX-UHFFFAOYSA-M

- 6-bromohexanoic acid sodium salt

- Sodium 6-bromohexanoate

- SCHEMBL2821836

- 6-Bromohexanoic Acid Sodium Salt

-

- インチ: InChI=1S/C6H11BrO2.Na/c7-5-3-1-2-4-6(8)9;/h1-5H2,(H,8,9);/q;+1/p-1

- InChIKey: UWHWTUHOJMSSBX-UHFFFAOYSA-M

- ほほえんだ: C(CCC(=O)[O-])CCBr.[Na+]

計算された属性

- せいみつぶんしりょう: 215.97600

- どういたいしつりょう: 215.97619g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 5

- 複雑さ: 87.8

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.1Ų

じっけんとくせい

- PSA: 40.13000

- LogP: 0.69160

6-Bromohexanoic Acid Sodium Salt 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B684417-1000mg |

6-Bromohexanoic Acid Sodium Salt |

50530-06-8 | 1g |

$ 328.00 | 2023-04-18 | ||

| TRC | B684417-500mg |

6-Bromohexanoic Acid Sodium Salt |

50530-06-8 | 500mg |

$ 178.00 | 2023-09-08 | ||

| TRC | B684417-2.5g |

6-Bromohexanoic Acid Sodium Salt |

50530-06-8 | 2.5g |

$ 770.00 | 2023-09-08 | ||

| TRC | B684417-5g |

6-Bromohexanoic Acid Sodium Salt |

50530-06-8 | 5g |

$ 1269.00 | 2023-04-18 | ||

| TRC | B684417-1g |

6-Bromohexanoic Acid Sodium Salt |

50530-06-8 | 1g |

$ 328.00 | 2023-09-08 |

6-Bromohexanoic Acid Sodium Salt 関連文献

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

50530-06-8 (6-Bromohexanoic Acid Sodium Salt) 関連製品

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量